molecular formula C15H19N3OS B12706720 6-sec-Butoxy-2-p-tolylsulfanyl-pyrimidin-4-ylamine CAS No. 284681-47-6

6-sec-Butoxy-2-p-tolylsulfanyl-pyrimidin-4-ylamine

Cat. No.: B12706720
CAS No.: 284681-47-6
M. Wt: 289.4 g/mol
InChI Key: LTTFEUFWKMVZPR-UHFFFAOYSA-N
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Description

6-sec-Butoxy-2-p-tolylsulfanyl-pyrimidin-4-ylamine is a compound of interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a pyrimidine ring substituted with sec-butoxy and p-tolylsulfanyl groups, which contribute to its distinctive properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-sec-Butoxy-2-p-tolylsulfanyl-pyrimidin-4-ylamine typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine ring, followed by the introduction of the sec-butoxy and p-tolylsulfanyl groups through substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process, ensuring consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

6-sec-Butoxy-2-p-tolylsulfanyl-pyrimidin-4-ylamine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Common reagents include halides and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

6-sec-Butoxy-2-p-tolylsulfanyl-pyrimidin-4-ylamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 6-sec-Butoxy-2-p-tolylsulfanyl-pyrimidin-4-ylamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 6-sec-Butoxy-2-(3-chlorophenylsulfanyl)-pyrimidin-4-ylamine
  • 6-sec-Butoxy-2-(4-methylphenylsulfanyl)-pyrimidin-4-ylamine

Uniqueness

6-sec-Butoxy-2-p-tolylsulfanyl-pyrimidin-4-ylamine stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its sec-butoxy and p-tolylsulfanyl groups contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

CAS No.

284681-47-6

Molecular Formula

C15H19N3OS

Molecular Weight

289.4 g/mol

IUPAC Name

6-butan-2-yloxy-2-(4-methylphenyl)sulfanylpyrimidin-4-amine

InChI

InChI=1S/C15H19N3OS/c1-4-11(3)19-14-9-13(16)17-15(18-14)20-12-7-5-10(2)6-8-12/h5-9,11H,4H2,1-3H3,(H2,16,17,18)

InChI Key

LTTFEUFWKMVZPR-UHFFFAOYSA-N

Canonical SMILES

CCC(C)OC1=NC(=NC(=C1)N)SC2=CC=C(C=C2)C

Origin of Product

United States

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